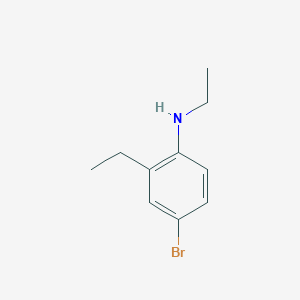

4-Bromo-N,2-Diethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,2-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJLKPUFQWYGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630087 | |

| Record name | 4-Bromo-N,2-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81090-37-1 | |

| Record name | 4-Bromo-N,2-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Bromo-N,2-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-Bromo-N,2-Diethylaniline, a substituted aniline derivative of interest in organic synthesis and medicinal chemistry. We detail a robust synthetic protocol via electrophilic bromination of N,2-diethylaniline, offering in-depth explanations for methodological choices. Furthermore, this document outlines a complete workflow for the purification, isolation, and rigorous characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All procedures are presented with a focus on safety, reproducibility, and high-purity outcomes, intended to equip researchers and drug development professionals with the necessary knowledge for its successful preparation and validation.

Introduction and Significance

Substituted anilines are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of a bromine atom onto the aniline ring provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[3] this compound, specifically, serves as a valuable intermediate. The strategic placement of the bromo, N-ethyl, and 2-ethyl groups influences the molecule's electronic properties and steric profile, making it a tailored building block for targeted applications. While aniline derivatives are versatile, their inclusion in drug candidates can sometimes lead to metabolic instability or toxicity; thus, creating specific, functionalized analogs like this compound is a key strategy for mitigating these issues while fine-tuning pharmacological properties.[4]

This guide aims to provide a detailed, field-proven methodology for the synthesis and characterization of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale.

Synthetic Strategy and Mechanistic Considerations

The most direct and efficient method for preparing this compound is through the electrophilic aromatic substitution of N,2-diethylaniline.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The N,N-diethylamino group is a powerful activating group, directing electrophiles to the ortho and para positions. The ethyl group at the 2-position provides some steric hindrance to one of the ortho positions. Consequently, the incoming electrophile (Br+) is predominantly directed to the sterically accessible and electronically enriched para position.

The mechanism can be summarized as follows:

-

Generation of the Electrophile: Molecular bromine (Br₂) is polarized by a Lewis acid or a polar protic solvent, creating a potent electrophile, Br⁺.

-

Nucleophilic Attack: The electron-rich aromatic ring of N,2-diethylaniline attacks the electrophilic bromine atom. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation/Rearomatization: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Mechanism of electrophilic bromination.

Detailed Experimental Protocol

This protocol is adapted from established methods for the bromination of substituted anilines.[5]

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Notes |

| N,2-Diethylaniline | C₁₀H₁₅N | 149.24 | 91-66-7 | Starting material |

| Bromine | Br₂ | 159.81 | 7726-95-6 | Highly corrosive and toxic |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction Solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Recrystallization solvent |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).

-

Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood due to the high toxicity and volatility of bromine and dichloromethane.

-

Bromine Handling: Bromine is extremely corrosive and can cause severe burns upon contact. Handle with extreme care. Have a solution of sodium thiosulfate ready for quenching any spills.

-

Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's guidelines.

Synthesis Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,2-diethylaniline (e.g., 10.0 g, 67.0 mmol) in 50 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

Bromine Addition: In a separate dropping funnel, prepare a solution of bromine (e.g., 3.4 mL, 10.7 g, 67.0 mmol) in 20 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Rationale: Dropwise addition at low temperature is crucial to control the exothermic reaction and to minimize the formation of polybrominated byproducts.[3]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. A precipitate should form.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until the effervescence ceases and the pH of the solution is neutral (pH ~7-8). This step neutralizes the excess acetic acid and any HBr formed during the reaction.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol.[5] Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a solid.

Characterization and Analysis

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrN | [7] |

| Molecular Weight | 228.13 g/mol | [7] |

| Appearance | White to light yellow solid | [8] |

| Melting Point | 32-33 °C (lit.) | [7] |

Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy

-

Aromatic Protons: The protons on the aromatic ring will appear as distinct signals in the δ 6.5-7.5 ppm region. The substitution pattern will lead to a specific splitting pattern (e.g., doublets and doublet of doublets).

-

Ethyl Groups: The N-ethyl and 2-ethyl groups will show characteristic quartet and triplet signals for the -CH₂- and -CH₃ protons, respectively, typically in the δ 1.0-3.5 ppm range.

4.2.2. ¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals for the six aromatic carbons will appear in the δ 110-150 ppm range. The carbon attached to the bromine atom (C-Br) will be shifted to a characteristic range (approx. δ 110-120 ppm). The carbon attached to the nitrogen (C-N) will be significantly downfield (approx. δ 145-150 ppm).

-

Aliphatic Carbons: The carbons of the ethyl groups will appear in the upfield region (δ 10-50 ppm).

4.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2850-2970 | C-H stretch (aliphatic) |

| ~1500-1600 | C=C stretch (aromatic ring) |

| ~1200-1350 | C-N stretch |

| ~500-600 | C-Br stretch |

4.2.4. Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peaks [M]⁺ and [M+2]⁺ will appear with an approximate 1:1 intensity ratio.

-

Expected [M]⁺: m/z ≈ 227

-

Expected [M+2]⁺: m/z ≈ 229

A prominent fragment is often the loss of an ethyl group (M-29), resulting in a fragment ion at m/z ≈ 198/200.[11]

Conclusion

This guide has detailed a reliable and well-rationalized protocol for the synthesis of this compound via electrophilic bromination. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable chemical intermediate with high purity. The provided mechanistic insights and explanations for experimental choices are intended to empower scientists to not only replicate the synthesis but also to adapt it for related transformations in their research and development endeavors.

References

-

Ledford, B. (n.d.). Bromination of N,N-Dimethylaniline. Prezi. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611452, 4-Bromo-2,6-diethylaniline. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-2-ethylaniline. NIST Chemistry WebBook. Retrieved from [Link]

-

Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2801283, 4-Bromo-2-ethylaniline. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-N,N-diethylaniline. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-2,6-diethyl-aniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Zhao, K., et al. (2023). Halogenation of arenes with sulfoxide and oxalyl halide. Journal of Sulfur Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11465, 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

Douglas, C. J., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences. Retrieved from [Link]

-

ChemSynthesis. (2025). 4-bromo-N,N-diethylaniline. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-N,N-diethylaniline Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16328, Benzenamine, 4-bromo-N,N-diethyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylaniline. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Scott, J. S., et al. (2017). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Lee, S., et al. (2018). Recent Synthesis and Discovery of Brefeldin A Analogs. Molecules. Retrieved from [Link]

-

Gribanov, P., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cresset-group.com [cresset-group.com]

- 5. prepchem.com [prepchem.com]

- 6. prezi.com [prezi.com]

- 7. 4-ブロモ-N,N-ジエチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-BROMO-N,N-DIETHYLANILINE CAS#: 2052-06-4 [m.chemicalbook.com]

- 9. 4-Bromo-2-ethylaniline [webbook.nist.gov]

- 10. 4-Bromo-N,N-diethylaniline [webbook.nist.gov]

- 11. 4-Bromo-N,N-diethylaniline [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of Brominated Diethylaniline Isomers

A Note on Isomeric Specificity: The request specified "4-Bromo-N,2-Diethylaniline." It is important to clarify that while this isomer exists, comprehensive physicochemical data for it is not widely available in public databases. The structural nomenclature suggests a bromine atom at the 4-position, one ethyl group on the nitrogen atom (N), and a second ethyl group at the 2-position of the aniline ring. However, the most extensively characterized and commercially significant isomers are 4-Bromo-N,N-diethylaniline and 4-Bromo-2,6-diethylaniline . This guide will focus on these two well-documented isomers, providing a comparative analysis of their properties. Researchers specifically interested in the N,2-diethyl isomer should consider this document a foundational guide to related structures, with the understanding that direct experimental determination of its properties is recommended.

Part 1: 4-Bromo-N,N-diethylaniline

Chemical Identity and Structure

4-Bromo-N,N-diethylaniline is an aromatic amine characterized by a bromine substituent at the para-position of the benzene ring relative to a diethylamino group. This structure makes it a valuable intermediate in organic synthesis.

-

IUPAC Name: 4-bromo-N,N-diethylaniline

-

CAS Number: 2052-06-4[1]

-

Molecular Formula: C₁₀H₁₄BrN[1]

-

Molecular Weight: 228.13 g/mol [1]

-

SMILES: CCN(CC)c1ccc(Br)cc1

-

InChI Key: NGYMZFJVHHKJQR-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical state and solubility of 4-Bromo-N,N-diethylaniline are critical parameters for its handling, storage, and application in synthetic protocols. It typically appears as a white to light yellow solid.[1]

| Property | Value | Source |

| Melting Point | 32-33 °C | [1] |

| Boiling Point | 269-271 °C | [1] |

| Density | 1.291 g/cm³ | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Water Solubility | Insoluble | [1] |

| pKa | 5.82 ± 0.32 (Predicted) | [1] |

Expert Insight: The low melting point indicates that this compound can be handled as a liquid in slightly warmed conditions, which can be advantageous for certain reaction setups. Its insolubility in water necessitates the use of organic solvents for reactions and purification.[2] The diethylamino group is an electron-donating group, which influences the reactivity of the aromatic ring.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-Bromo-N,N-diethylaniline.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the ethyl protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the ethyl carbons and the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the alkyl and aromatic groups, C-N stretching, and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum shows a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). The molecular ion peaks would be expected at m/z 227 and 229.[3]

Reactivity and Applications

The dual functionality of a bromo group and a diethylamino group makes 4-Bromo-N,N-diethylaniline a versatile synthetic intermediate.[1][4]

-

Cross-Coupling Reactions: The bromine atom serves as a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.[2]

-

Pharmaceutical and Dyestuff Synthesis: It is an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][4]

Part 2: 4-Bromo-2,6-diethylaniline

Chemical Identity and Structure

4-Bromo-2,6-diethylaniline is an isomer where two ethyl groups are substituted on the benzene ring ortho to the amino group, and a bromine atom is at the para position.

-

IUPAC Name: 4-bromo-2,6-diethylaniline

-

CAS Number: 56746-19-1[5]

-

Molecular Formula: C₁₀H₁₄BrN[5]

-

Molecular Weight: 228.13 g/mol [5]

-

SMILES: CCC1=CC(=CC(=C1N)CC)Br[5]

Physicochemical Properties

The steric hindrance from the two ethyl groups ortho to the amine significantly influences the properties of this isomer compared to its N,N-diethyl counterpart.

| Property | Value | Source |

| Molecular Weight | 228.13 g/mol | [5] |

| XLogP3-AA | 3.5 | [5] |

Note: Detailed experimental data for properties like melting and boiling points are less commonly reported for this isomer in readily accessible databases.

Expert Insight: The presence of the ortho-ethyl groups can sterically hinder reactions involving the amino group, potentially leading to different reactivity profiles compared to 4-bromoaniline or 4-bromo-N,N-diethylaniline. This steric shielding can be exploited for regioselective synthesis.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the two equivalent ethyl groups and the aromatic protons. The amino group protons will also be present.

-

Mass Spectrometry (MS): Similar to its isomer, the mass spectrum of 4-Bromo-2,6-diethylaniline will exhibit a characteristic bromine isotopic pattern with molecular ion peaks around m/z 227 and 229.[6]

Synthesis and Applications

4-Bromo-2,6-diethylaniline can be synthesized from 2,6-diethylaniline.[7] Its applications are primarily in specialized organic synthesis where the specific steric and electronic properties of this substitution pattern are required.

Experimental Protocols

Workflow for Physicochemical Property Determination

Caption: General workflow for determining the physicochemical and spectroscopic properties of a chemical compound.

Step-by-Step: Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the 4-Bromo-N,N-diethylaniline sample is pure and thoroughly dried. Grind the solid into a fine powder.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the apparatus at a rate of 10-20 °C/min initially. As the temperature approaches the expected melting point (around 30 °C), reduce the heating rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Causality: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample and the thermometer, ensuring an accurate measurement. A sharp melting range is indicative of a pure compound.

Safety and Handling

Substituted anilines should be handled with care due to their potential toxicity.

-

Hazard Identification: 4-Bromo-N,N-diethylaniline is classified as a skin and eye irritant and may cause respiratory irritation.[8] It is harmful if swallowed, in contact with skin, or if inhaled.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10] Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials such as strong oxidizing agents.[1][11] The compound is noted to be light-sensitive.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Logical Flow for Safe Handling

Caption: Logical workflow for the safe handling of brominated aniline compounds in a laboratory setting.

References

- 4-BROMO-N,N-DIETHYLANILINE CAS#: 2052-06-4 - ChemicalBook. (n.d.).

- 4-Bromo-N,N-diethylaniline 97 2052-06-4 - Sigma-Aldrich. (n.d.).

- Safety Data Sheet: 4-bromo-N,N-dimethylaniline - Chemos GmbH&Co.KG. (n.d.).

- Benzenamine, 4-bromo-N,N-diethyl- | C10H14BrN | CID 16328 - PubChem. (n.d.).

- 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem. (n.d.).

- 4-BROMO-N,N-DIETHYLANILINE | 2052-06-4 - ChemicalBook. (n.d.).

- 4-bromo-N,N-diethylaniline - 2052-06-4, C10H14BrN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).

- 4-BROMO-2,6-DIETHYLANILINE(56746-19-1) MS spectrum - ChemicalBook. (n.d.).

- 4-Bromo-N,N-dimethylaniline 97 586-77-6 - Sigma-Aldrich. (n.d.).

- 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. (n.d.).

- 4-Bromo-N,N-dimethylaniline - Safety Data Sheet - ChemicalBook. (n.d.).

- 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR spectrum - ChemicalBook. (n.d.).

- Preparation of 4-bromo-N,N-dimethylaniline - PrepChem.com. (n.d.).

- 4-Bromo-2,6-diethylaniline | C10H14BrN | CID 611452 - PubChem. (n.d.).

- 4-Bromo-N,N-dimethylaniline | 586-77-6 - ChemicalBook. (n.d.).

- 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price. (n.d.).

- 4-Bromo-2-ethylaniline - NIST WebBook. (n.d.).

- 4 - SAFETY DATA SHEET. (n.d.).

- 4-Bromo-N,N-diethylaniline - NIST WebBook. (n.d.).

- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. (2014).

- 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum - ChemicalBook. (n.d.).

- The Chemistry Behind 4-Bromo-N,N-Dimethylaniline: Properties and Applications. (n.d.).

- Understanding the Chemical Properties of 4-Bromo-N,N-diethylaniline. (n.d.).

- Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate. (2020).

- 4-Bromoaniline: Properties, Applications, Safety & Insights - Ketone Pharma. (2024).

- 4-Bromo-2,6-diethyl-aniline - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- 4-Bromoaniline(106-40-1) IR Spectrum - ChemicalBook. (n.d.).

- 4-Bromo-N,N-diethylaniline - NIST WebBook. (n.d.).

- 4-BROMO-2,6-DIETHYLANILINE synthesis - ChemicalBook. (n.d.).

- 4-Bromoaniline - Wikipedia. (n.d.).

- 4-Bromo-N,N-diethylaniline - NIST WebBook. (n.d.).

Sources

- 1. 4-BROMO-N,N-DIETHYLANILINE CAS#: 2052-06-4 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromo-N,N-diethylaniline [webbook.nist.gov]

- 4. 4-BROMO-N,N-DIETHYLANILINE | 2052-06-4 [chemicalbook.com]

- 5. 4-Bromo-2,6-diethylaniline | C10H14BrN | CID 611452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-BROMO-2,6-DIETHYLANILINE(56746-19-1) MS [m.chemicalbook.com]

- 7. 4-BROMO-2,6-DIETHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 8. Benzenamine, 4-bromo-N,N-diethyl- | C10H14BrN | CID 16328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemos.de [chemos.de]

- 10. technopharmchem.com [technopharmchem.com]

- 11. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Characteristics of 4-Bromo-N,2-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-N,2-diethylaniline. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established NMR principles and empirical data from structurally analogous molecules to offer a comprehensive and well-reasoned interpretation. This document is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and quality control, providing a robust framework for understanding the spectroscopic characteristics of substituted anilines.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic amine with a unique arrangement of functional groups that presents an interesting case for NMR spectroscopic analysis. The interplay of the electron-donating diethylamino group, the ortho-directing ethyl group, and the electron-withdrawing and sterically influential bromine atom creates a distinct electronic and magnetic environment for each nucleus. A thorough understanding of its 1H and 13C NMR spectra is crucial for its unambiguous identification and for predicting its chemical behavior in various applications, including as a potential intermediate in pharmaceutical and materials science.

This guide will delve into the predicted chemical shifts, coupling constants, and multiplicities for each proton and carbon nucleus in the molecule. Furthermore, it will provide a detailed experimental protocol for the acquisition of high-quality NMR data for this class of compounds and discuss the underlying principles governing the observed spectral features.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the two different ethyl groups. The analysis is based on the additive effects of the substituents on the benzene ring. The N-diethyl group is a strong electron-donating group, which tends to shield the aromatic protons, shifting them to a lower chemical shift (upfield). Conversely, the bromine atom is an electron-withdrawing group through induction, which deshields the aromatic protons, moving them to a higher chemical shift (downfield). The ethyl group at the C2 position also contributes to the electronic and steric environment.

Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| H-3 | ~ 7.25 | d | ~ 2.0 | Aromatic |

| H-5 | ~ 6.85 | dd | JH5-H6 ≈ 8.5, JH5-H3 ≈ 2.0 | Aromatic |

| H-6 | ~ 6.60 | d | ~ 8.5 | Aromatic |

| N-CH2 | ~ 3.35 | q | ~ 7.1 | N-Ethyl |

| C2-CH2 | ~ 2.60 | q | ~ 7.5 | C2-Ethyl |

| N-CH3 | ~ 1.15 | t | ~ 7.1 | N-Ethyl |

| C2-CH3 | ~ 1.25 | t | ~ 7.5 | C2-Ethyl |

Rationale for Predictions:

-

Aromatic Protons (H-3, H-5, H-6): The electron-donating N-diethyl group will cause a general upfield shift for the aromatic protons compared to benzene (7.34 ppm). The bromine at C4 will deshield the ortho protons (H-3 and H-5). H-3 is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent bromine and being ortho to the N-diethyl group. H-5 will be a doublet of doublets due to coupling with both H-6 (ortho-coupling) and H-3 (meta-coupling). H-6, being ortho to the electron-donating N-diethyl group, is expected to be the most upfield proton.

-

N-Ethyl Group: The methylene protons of the N-ethyl group are adjacent to the nitrogen atom and will therefore be deshielded, appearing as a quartet around 3.35 ppm. The methyl protons will appear as a triplet further upfield, around 1.15 ppm.

-

C2-Ethyl Group: The methylene protons of the C2-ethyl group are attached to the aromatic ring and will be deshielded, appearing as a quartet around 2.60 ppm. The methyl protons will appear as a triplet around 1.25 ppm.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound will show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming free rotation around the C-N bond. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring.

Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3)

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~ 147.0 | Aromatic (C-N) |

| C-2 | ~ 135.0 | Aromatic (C-CH2CH3) |

| C-3 | ~ 132.0 | Aromatic (C-H) |

| C-4 | ~ 112.0 | Aromatic (C-Br) |

| C-5 | ~ 116.0 | Aromatic (C-H) |

| C-6 | ~ 112.5 | Aromatic (C-H) |

| N-CH2 | ~ 44.5 | N-Ethyl |

| C2-CH2 | ~ 24.0 | C2-Ethyl |

| N-CH3 | ~ 12.5 | N-Ethyl |

| C2-CH3 | ~ 14.0 | C2-Ethyl |

Rationale for Predictions:

-

Aromatic Carbons: The carbon attached to the nitrogen (C-1) will be significantly deshielded due to the electronegativity of nitrogen, appearing at the lowest field among the aromatic carbons. The carbon bearing the bromine (C-4) will be shielded due to the "heavy atom effect," appearing at a relatively upfield position for a substituted aromatic carbon. The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.

-

Aliphatic Carbons: The methylene carbons of both ethyl groups will be more deshielded than the methyl carbons. The N-CH2 carbon will be more deshielded than the C2-CH2 carbon due to the direct attachment to the more electronegative nitrogen atom.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 13C NMR spectra for this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm can be used as an internal reference.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

1H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 8-16, depending on the sample concentration.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

-

13C NMR:

-

Pulse sequence: Proton-decoupled experiment (zgpg30).

-

Number of scans: 1024 or more, as 13C has a low natural abundance.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent signal.

-

Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

-

Visualization of Predicted Assignments and Workflow

Molecular Structure with Predicted Assignments

Caption: Predicted 13C and 1H chemical shifts for this compound.

General NMR Analysis Workflow

Caption: A generalized workflow for acquiring and analyzing NMR spectra.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the N-ethylation of 4-bromo-2-ethylaniline.

Step 1: Synthesis of 4-Bromo-2-ethylaniline

4-Bromo-2-ethylaniline can be synthesized from 2-ethylaniline via bromination.

-

Dissolve 2-ethylaniline in a suitable solvent such as acetic acid.

-

Slowly add a solution of bromine in acetic acid at a controlled temperature (e.g., 0-5 °C) to achieve mono-bromination at the para position.

-

After the reaction is complete, the product can be precipitated by adding water and purified by recrystallization.

Step 2: N-Ethylation of 4-Bromo-2-ethylaniline

The resulting 4-bromo-2-ethylaniline can then be N-ethylated.

-

React 4-bromo-2-ethylaniline with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or acetonitrile).

-

The reaction mixture is typically heated under reflux until the starting material is consumed.

-

The final product, this compound, can be isolated by extraction and purified by column chromatography or distillation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of this compound. By understanding the influence of the various substituents on the chemical shifts and coupling patterns, researchers can confidently identify this molecule and distinguish it from its isomers and related compounds. The provided experimental protocol and synthetic overview further enhance the practical utility of this guide for professionals in the field of chemical synthesis and analysis.

References

-

PubChem. 4-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link][1]

-

PubChem. 4-Bromo-2-ethylaniline. National Center for Biotechnology Information. [Link][2]

-

PrepChem. Preparation of 4-bromo-N,N-dimethylaniline. [Link][3]

-

Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. [4]

-

New Journal of Chemistry Supporting Information. A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. Royal Society of Chemistry. [Link][5]

-

Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College. [Link][6]

Sources

- 1. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. spcmc.ac.in [spcmc.ac.in]

An In-depth Technical Guide to the FT-IR Spectrum of 4-Bromo-N,2-Diethylaniline

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-N,2-Diethylaniline (CAS No. 2052-06-4). As a substituted aromatic amine, this compound possesses a unique vibrational fingerprint that is instrumental for its identification, purity assessment, and structural elucidation. This document outlines the theoretical basis for its spectral features, a validated experimental protocol for data acquisition, and a detailed interpretation of the resulting spectrum. The causality behind peak assignments is explained, grounding the analysis in the fundamental principles of molecular spectroscopy.

Molecular Structure and Predicted Vibrational Modes

The first step in any spectral interpretation is a thorough understanding of the molecule's structure. This compound is a tertiary aromatic amine with several key functional groups that give rise to characteristic absorption bands in the infrared region.

-

Formula: C₁₀H₁₄BrN[1]

-

Structure: A benzene ring is substituted at position 1 with a diethylamino group [-N(CH₂CH₃)₂] and at position 4 with a bromine atom. The ethyl groups are attached to the nitrogen at position 2 of the ethyl chains.

The key vibrational modes we can predict are:

-

Aromatic C-H Stretches: Occurring at wavenumbers just above 3000 cm⁻¹.[2]

-

Aliphatic C-H Stretches: From the methyl and methylene groups of the two ethyl substituents, expected below 3000 cm⁻¹.[3]

-

Aromatic C=C Ring Stretches: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.[2]

-

Aliphatic C-H Bends: Vibrations from the CH₂ and CH₃ groups.

-

Aromatic C-N Stretch: A strong band indicating the bond between the aromatic ring and the nitrogen atom.[4]

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,4- or para-disubstituted) gives a very characteristic strong absorption in the fingerprint region.

-

C-Br Stretch: Due to the heavy mass of the bromine atom, this vibration is expected at a low wavenumber, typically below 700 cm⁻¹.[5][6]

Crucially, as a tertiary amine, This compound lacks an N-H bond . Therefore, the characteristic N-H stretching absorption, typically seen between 3300-3500 cm⁻¹ for primary and secondary amines, will be absent.[3][4] This absence is a key piece of identifying information.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol describes the acquisition of an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid or solid samples and requires minimal preparation.

3.1 Instrumentation and Parameters

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

ATR Crystal: Diamond or Germanium. Diamond is preferred for its robustness.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32 scans for both background and sample for a good signal-to-noise ratio.

3.2 Step-by-Step Workflow

-

Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Collection:

-

Ensure the ATR crystal surface is impeccably clean. Clean with a solvent known to dissolve the analyte (e.g., isopropanol) and dry completely with a lint-free wipe.

-

Collect a background spectrum (32 scans). This is a critical self-validating step; the resulting spectrum should be a flat line, confirming the absence of contaminants and atmospheric interference.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal. If solid, apply pressure using the built-in clamp to ensure good contact. If liquid, a single drop is sufficient.

-

-

Sample Spectrum Collection:

-

Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

-

Label peaks of interest using the peak-picking function.

-

3.3 Workflow Visualization

Caption: Diagram 1: FT-IR Data Acquisition Workflow

In-Depth Spectral Interpretation

The FT-IR spectrum is typically analyzed by dividing it into two main regions: the Functional Group Region (4000-1500 cm⁻¹) and the Fingerprint Region (1500-400 cm⁻¹) .[7]

4.1 Functional Group Region (4000 - 1500 cm⁻¹)

-

~3100 - 3000 cm⁻¹ (Aromatic C-H Stretch): Expect one or more weak to medium sharp peaks just to the left of 3000 cm⁻¹. Their presence is a clear indication of C-H bonds on the aromatic ring.[2] The distinction from aliphatic C-H stretches is a crucial first diagnostic step.

-

~2975 - 2850 cm⁻¹ (Aliphatic C-H Stretch): Several medium to strong, sharp absorptions will appear in this range. These are due to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methylene (-CH₂-) and methyl (-CH₃) groups of the ethyl substituents.[3]

-

Absence of N-H Stretch (~3500 - 3300 cm⁻¹): As a tertiary amine, there will be no peaks in this region. This is a powerful piece of negative evidence, ruling out primary or secondary amine structures.[4][8]

-

~1600 - 1450 cm⁻¹ (Aromatic C=C Ring Stretches): Two to three sharp, medium-intensity bands are characteristic of the benzene ring itself. For this molecule, expect prominent peaks around 1600 cm⁻¹ and 1500 cm⁻¹. These arise from the stretching and contraction of the carbon-carbon bonds within the aromatic ring.[2]

4.2 Fingerprint Region (1500 - 400 cm⁻¹)

This region contains complex vibrations that are unique to the overall molecular structure, serving as a "fingerprint" for the compound.[9]

-

~1340 - 1260 cm⁻¹ (Aromatic C-N Stretch): A strong, characteristic absorption band is expected in this range, corresponding to the stretching vibration of the bond between the aromatic carbon and the tertiary amine nitrogen.[4][10] This is a key indicator for an aromatic amine.

-

~860 - 800 cm⁻¹ (C-H Out-of-Plane Bend): For a 1,4-disubstituted (para) benzene ring, a strong, often sharp, absorption band appears in this range. This band is caused by the four adjacent C-H bonds on the ring bending in and out of the plane of the ring in unison. Its presence is a very reliable indicator of the para-substitution pattern.[11]

-

~690 - 515 cm⁻¹ (C-Br Stretch): A medium to strong absorption band is expected in this low-wavenumber region.[5] The position is dictated by Hooke's Law; the heavy mass of the bromine atom and the relatively weak C-Br bond result in a low vibrational frequency. This peak confirms the presence of the bromo-substituent.[6]

Summary of Characteristic Absorption Data

The following table summarizes the expected key absorption bands for this compound, providing a quick reference for spectral analysis.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Region | Notes |

| ~3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Functional Group | Confirms the presence of the benzene ring.[2] |

| ~2975 - 2850 | Aliphatic C-H Stretch | Medium to Strong | Functional Group | Arises from the ethyl groups.[3] |

| ~1600 & ~1500 | Aromatic C=C Ring Stretch | Medium | Fingerprint | Characteristic of the benzene ring skeleton.[2] |

| ~1340 - 1260 | Aromatic C-N Stretch | Strong | Fingerprint | Key indicator for an aromatic amine.[4] |

| ~860 - 800 | C-H Out-of-Plane (OOP) Bend | Strong | Fingerprint | Highly indicative of 1,4 (para) disubstitution.[11] |

| ~690 - 515 | C-Br Stretch | Medium to Strong | Fingerprint | Confirms the presence of the bromine substituent.[5][6] |

| N/A | N-H Stretch | Absent | Functional Group | The absence of a peak at 3300-3500 cm⁻¹ confirms a tertiary amine.[4] |

References

-

University of California, Los Angeles (UCLA). IR Absorption Table. WebSpectra. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

Taylor & Francis. Diethylaniline – Knowledge and References. [Link]

-

National Institute of Standards and Technology (NIST). N,N-Diethylaniline. NIST Chemistry WebBook. [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

National Institute of Standards and Technology (NIST). 4-Bromo-N,N-diethylaniline. NIST Chemistry WebBook. [Link]

-

Infinity Scientific. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Royal Society of Chemistry. Near near infrared spectroscopy for quantitative and qualitative quality control. Analyst. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link]

-

Wiley Analytical Science. (2005). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

National Center for Biotechnology Information. 4-bromo-N,N-dimethylaniline. PubChem Compound Summary. [Link]

-

MDPI. Infrared Spectra of Small Radicals for Exoplanetary Spectroscopy: OH, NH, CN and CH: The State of Current Knowledge. [Link]

-

National Library of Medicine. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed. [Link]

-

National Library of Medicine. Near-Infrared Spectroscopy in Bio-Applications. PMC. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

ResearchGate. (2019). A Beginner's Guide to Interpreting & Analyzing FTIR Results. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

Millersville University. Table of Characteristic IR Absorptions. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link]

-

National Institute of Standards and Technology (NIST). N,N-Diethylaniline. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). N,N-Diethylaniline. NIST Chemistry WebBook. [Link]

Sources

- 1. 4-Bromo-N,N-diethylaniline [webbook.nist.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scribd.com [scribd.com]

- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

A Comprehensive Technical Guide to the Structural Elucidation of 4-Bromo-N,2-Diethylaniline

Foreword: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemical and pharmaceutical research. This knowledge, derived from single-crystal X-ray diffraction, underpins our understanding of a compound's physical properties, reactivity, and biological activity. This guide provides a comprehensive, in-depth methodology for the structural elucidation of 4-Bromo-N,2-Diethylaniline, a substituted aniline of interest in synthetic chemistry. As no public crystallographic data for this specific molecule is currently available in repositories such as the Cambridge Crystallographic Data Centre (CCDC), this document serves as a predictive and methodological whitepaper. It is designed to guide researchers through the entire workflow, from targeted synthesis and crystallization to the intricacies of data collection and structural refinement. The protocols and insights presented herein are synthesized from established methodologies for analogous compounds and are intended to provide a robust framework for obtaining and interpreting high-quality crystallographic data.

Rationale and Synthetic Strategy

Substituted anilines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The title compound, this compound, combines several features of synthetic interest: a bromine atom, which allows for further functionalization via cross-coupling reactions, and ethyl groups on both the aromatic ring and the nitrogen atom, which can influence solubility and steric interactions.

A logical and efficient synthetic pathway commences with a commercially available precursor, 2-ethylaniline, and proceeds through two key transformations: electrophilic aromatic substitution to introduce the bromine atom, followed by N-alkylation to introduce the second ethyl group.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process designed to ensure high regioselectivity and yield. The amino group of the starting material is a strong activating group, directing electrophilic substitution to the para position. Subsequent N-alkylation provides the target molecule.

Sources

Solubility of 4-Bromo-N,2-Diethylaniline in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-N,2-Diethylaniline in Organic Solvents

Executive Summary

Physicochemical Analysis and Solubility Prediction

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is the cornerstone of this analysis; solvents that share similar polarity and intermolecular interaction capabilities with the solute will generally be more effective.

Molecular Structure Analysis of this compound

The structure of this compound is characterized by several key functional groups that dictate its overall polarity and interactive potential:

-

Bromophenyl Group: The benzene ring is inherently nonpolar and hydrophobic. The bromine atom at the para-position is electronegative, creating a dipole moment, but its primary contribution to solubility in organic solvents is through van der Waals forces.

-

N-Ethyl Amino Group: The secondary amine group introduces polarity and the capacity to act as a hydrogen bond acceptor. As a secondary amine, it lacks the hydrogen bond donating ability of a primary amine, which slightly reduces its potential for interaction with protic solvents compared to a non-N-alkylated aniline. The nitrogen's lone pair of electrons also imparts basicity to the molecule.

-

Ortho-Ethyl Group: The ethyl group at the 2-position (ortho to the amino group) introduces significant steric hindrance. This "ortho effect" can twist the N-ethylamino group out of the plane of the benzene ring, which may disrupt crystal lattice packing and potentially increase solubility compared to its non-ortho-substituted counterparts.[1][2] This steric bulk also adds to the nonpolar character of the molecule.

Compared to its well-documented isomer, 4-Bromo-N,N-diethylaniline, where both ethyl groups are on the nitrogen, the 2-ethyl substitution in this compound is expected to create a different molecular profile, influencing both its solid-state properties (like melting point) and its interaction with solvent molecules.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of solubility can be made across various solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene, Benzene | High | The dominant nonpolar character of the bromophenyl and ethyl groups will lead to favorable van der Waals interactions and, in the case of aromatic solvents, potential pi-pi stacking. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High to Medium | These solvents possess a dipole moment that can interact with the polar N-H bond and the C-Br bond. The lack of hydrogen bond donation from the solvent is not a major drawback. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Medium to Low | These solvents can act as hydrogen bond donors to the nitrogen lone pair. However, the large nonpolar surface area of the solute will limit miscibility. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity and dispersion forces of these solvents are highly compatible with the brominated aromatic structure of the solute. |

| Aqueous | Water | Insoluble | The molecule is predominantly hydrophobic. The energy required to break the hydrogen bonding network of water is not compensated by solute-water interactions.[3][4] |

| Aqueous Acid | 1M Hydrochloric Acid (HCl) | Soluble | The basic nitrogen atom will be protonated to form a hydrochloride salt. This ionic salt will be readily solvated by water. |

Experimental Determination of Thermodynamic Solubility

For precise and reliable data, experimental determination is essential. The "gold standard" for determining thermodynamic (equilibrium) solubility is the Shake-Flask Method, as recognized by the OECD Guideline 105.[5][6][7]

Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is outlined below.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol: Shake-Flask Method

This protocol provides a self-validating system for obtaining accurate solubility data.

Materials:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

HPLC system with UV detector

Procedure:

-

Preparation:

-

Set the orbital shaker to the desired temperature (e.g., 25 °C).

-

Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess after dissolution is required to ensure saturation.[8]

-

Accurately pipette a known volume of the selected solvent (e.g., 5 mL) into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the orbital shaker.

-

Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[9] Preliminary studies can determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand at the same temperature to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the supernatant using a pipette. For an extra level of certainty, pass this aliquot through a 0.22 µm syringe filter.[5]

-

-

Quantification (HPLC-UV):

-

Analytical Method: A reverse-phase HPLC method is suitable for quantifying aromatic amines.[10][11][12][13]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for peak shape improvement) is a common starting point.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by a UV scan).

-

-

Calibration: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile). Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).

-

Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to fall within the range of the calibration curve. Inject the diluted sample and the calibration standards into the HPLC system.

-

-

Calculation:

-

Determine the concentration of the diluted supernatant from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 4-bromoaniline and other N-alkylanilines should be used to guide handling procedures.[14][15][16][17][18]

-

Hazards: Aromatic amines are often classified as harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[19] They should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses or goggles, and a lab coat.

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid creating and inhaling dust.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining a theoretical analysis of its molecular structure with robust, validated experimental protocols, researchers can confidently predict its behavior in various organic solvents and generate the precise quantitative data required for applications in drug development, chemical synthesis, and materials science.

References

-

Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]

-

Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]

-

4-bromo-N,N-diethylaniline - 2052-06-4, C10H14BrN, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

-

Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available at: [Link]

-

4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465. PubChem. Available at: [Link]

-

A new model predicts how molecules will dissolve in different solvents. MIT News. Available at: [Link]

-

SAFETY DATA SHEET - 4-Bromoaniline. Fisher Scientific. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. Available at: [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. Available at: [Link]

-

a.6. water solubility. Legislation.gov.uk. Available at: [Link]

-

4-BROMO ANILINE FOR SYNTHESIS MSDS CAS No. Loba Chemie. Available at: [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

-

Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. ACS Omega. Available at: [Link]

-

Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Springer Nature. Available at: [Link]

-

Test No. 105: Water Solubility. OECD. Available at: [Link]

-

Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance. YouTube. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

A: Due to ortho effect basic nature of aniline decreases.R: It is due to steric hinderance becau... YouTube. Available at: [Link]

-

Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. ResearchGate. Available at: [Link]

-

Amines. NCERT. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 4-BROMO-N,N-DIETHYLANILINE | 2052-06-4 [chemicalbook.com]

- 4. 4-BROMO-N,N-DIETHYLANILINE CAS#: 2052-06-4 [m.chemicalbook.com]

- 5. filab.fr [filab.fr]

- 6. legislation.gov.uk [legislation.gov.uk]

- 7. oecd.org [oecd.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. lcms.cz [lcms.cz]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. lobachemie.com [lobachemie.com]

- 19. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties of 4-Bromo-N,2-Diethylaniline

Introduction: Unveiling the Molecular Architecture and Significance

4-Bromo-N,2-diethylaniline is a substituted aromatic amine with the chemical formula C₁₀H₁₄BrN.[1] Its structure features a benzene ring functionalized with a bromine atom, an amino group, and two ethyl groups at specific positions. The strategic placement of these substituents dictates the molecule's electronic landscape, influencing its reactivity, potential applications in organic synthesis, and relevance in drug development as an intermediate.[2][3] This guide provides a comprehensive exploration of the core electronic properties of this compound, detailing both theoretical and experimental methodologies for their characterization.

The foundational structure of aniline, an amino group attached to a benzene ring, is known for the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. This interaction significantly influences the electronic properties of the molecule.[4] The introduction of a bromine atom, an electron-withdrawing group through induction but an electron-donating group through resonance, and two electron-donating ethyl groups, creates a complex interplay of electronic effects that modulate the overall electron density distribution, frontier molecular orbital energies, and reactivity of the parent aniline molecule. Understanding these nuanced electronic characteristics is paramount for researchers and professionals in the fields of chemistry and drug discovery.

The Interplay of Substituents: Modulating Electronic Behavior

The electronic properties of this compound are a direct consequence of the cumulative effects of its substituents: the bromo, N-ethyl, and 2-ethyl groups.

-

The Amino Group (-NH₂ origin): The nitrogen atom's lone pair of electrons engages in resonance with the benzene ring, increasing the electron density at the ortho and para positions. This electron-donating character is a dominant feature of anilines.[4]

-

N-Ethyl and 2-Ethyl Groups (-CH₂CH₃): These alkyl groups are electron-donating through an inductive effect, further enriching the electron density of the aromatic ring and the nitrogen atom. The ethyl group at the 2-position (ortho to the amino group) introduces steric hindrance, which can force the diethylamino group out of the plane of the benzene ring. This twisting can disrupt the π-conjugation between the nitrogen lone pair and the ring, thereby reducing the electron-donating resonance effect of the amino group.[5]

-

The Bromo Group (-Br): Bromine exhibits a dual electronic nature. It is electronegative and withdraws electron density through the sigma bond (inductive effect). However, its lone pairs can participate in resonance, donating electron density to the aromatic ring. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character.[6]

The combination of these effects in this compound results in a nuanced electronic structure where the electron-donating character of the diethylamino group is tempered by the steric hindrance from the ortho-ethyl group and the inductive withdrawal of the para-bromo group.

Core Electronic Properties: A Quantitative Perspective

| Property | Predicted Influence of Substituents | Significance in Drug Development & Research |

| HOMO Energy | The electron-donating diethylamino group will raise the HOMO energy, making the molecule more susceptible to oxidation. The ortho-ethyl group's steric hindrance may slightly lower this effect. | Higher HOMO energies can correlate with increased metabolic susceptibility and are crucial for understanding charge transfer processes in organic electronics. |

| LUMO Energy | The electron-withdrawing bromine atom will lower the LUMO energy, making the molecule more susceptible to reduction. | Lower LUMO energies are indicative of a molecule's ability to accept electrons, a key factor in designing electron-transport materials and understanding redox-based drug mechanisms. |

| HOMO-LUMO Gap | The combined effects of the substituents will likely result in a moderate HOMO-LUMO gap. | The HOMO-LUMO gap is a critical parameter for determining a molecule's stability, reactivity, and optical properties. A smaller gap often correlates with higher reactivity and longer wavelength absorption in UV-Vis spectroscopy.[9] |

| Ionization Potential | Expected to be relatively low due to the electron-rich nature of the substituted aniline ring. | Relates to the ease of removing an electron and is a fundamental parameter in mass spectrometry and understanding charge separation processes. |

| Electron Affinity | The presence of the bromine atom will likely lead to a positive electron affinity. | Indicates the molecule's ability to accept an electron and is important for designing n-type organic semiconductors. |

| Dipole Moment | The asymmetrical substitution pattern will result in a significant molecular dipole moment. | Influences solubility, intermolecular interactions, and binding affinity to biological targets. |

Methodologies for Characterization: A Practical Guide

To empirically and computationally determine the electronic properties of this compound, a combination of spectroscopic, electrochemical, and computational techniques is employed.

Computational Chemistry: In Silico Prediction

Density Functional Theory (DFT) has emerged as a powerful and reliable tool for calculating the electronic properties of organic molecules.[10] The B3LYP functional with a 6-311G(d,p) basis set is a commonly used and well-validated method for such studies.[8][11]

Protocol for DFT-Based Calculation of Electronic Properties:

-

Molecular Geometry Optimization:

-

Construct the 3D structure of this compound.

-

Perform a geometry optimization using a DFT method (e.g., B3LYP/6-311G(d,p)) to find the lowest energy conformation.[12]

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

From the optimized geometry, calculate the single-point energy.

-

Visualize the HOMO and LUMO isosurfaces to understand the distribution of electron density in these frontier orbitals.[13]

-

The energies of the HOMO and LUMO are obtained from the output of the calculation. The HOMO-LUMO gap is the difference between these two energies.

-

-

Calculation of Other Electronic Properties:

-

Ionization Potential (IP) and Electron Affinity (EA): These can be estimated using Koopmans' theorem (IP ≈ -E(HOMO) and EA ≈ -E(LUMO)), although more accurate values can be obtained by calculating the energy difference between the neutral molecule and its corresponding cation and anion.

-

Dipole Moment: This is a standard output of most quantum chemistry software packages.

-

Caption: A generalized workflow for the computational determination of electronic properties using Density Functional Theory.

Experimental Characterization: Empirical Validation

Experimental techniques provide crucial validation for computational predictions and offer real-world measurements of a molecule's electronic behavior.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy orbital (often the HOMO) to a higher energy orbital (often the LUMO). The wavelength of maximum absorption (λ_max) can be used to estimate the HOMO-LUMO gap.

Protocol for UV-Vis Spectroscopic Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

Determine the onset of the absorption peak (λ_onset).

-

Estimate the optical band gap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm). This provides an experimental approximation of the HOMO-LUMO gap.

-

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.[14][15]

Protocol for Cyclic Voltammetry Analysis:

-

Electrochemical Cell Setup:

-

Use a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Prepare a solution of this compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

-

Data Acquisition:

-

Scan the potential between a suitable range to observe the oxidation and reduction peaks.

-

Record the resulting voltammogram (current vs. potential).

-

Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas:[16]

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

Caption: Experimental workflows for determining the HOMO-LUMO gap and energy levels of this compound.

Conclusion: A Molecule of Tunable Electronic Character

This compound presents a fascinating case study in the modulation of molecular electronic properties through strategic substitution. The interplay between the electron-donating diethylamino group, the sterically hindering ortho-ethyl group, and the inductively withdrawing para-bromo group creates a unique electronic landscape. This guide has provided a comprehensive framework for understanding and characterizing these properties, from theoretical predictions using DFT to empirical validation through UV-Vis spectroscopy and cyclic voltammetry. For researchers in organic synthesis and drug development, a thorough grasp of these electronic fundamentals is essential for predicting reactivity, designing novel molecules with desired functionalities, and ultimately, advancing the frontiers of chemical and biomedical sciences.

References

- Ośmiałowski, B., et al. (2005).

-

PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Zampella, G., & De Gioia, L. (n.d.). Computational Organic Chemistry. In Encyclopedia of Life Support Systems (EOLSS). EOLSS Publishers.

- Renningholtz, T., et al. (2024). Computational methods for investigating organic radical species. RSC Advances, 14, 22055-22064.

-

PrepChem. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-bromo-N,N-diethylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectra of (a) poly-o-bromoaniline (b) polyaniline (c) Poly(aniline-co-o-bromoaniline) PA-co-o-BrA50 in DMSO solvent. Retrieved from [Link]

- Al-Omary, F. A. M., et al. (1999). Density functional studies of aniline and substituted anilines. Journal of Molecular Structure: THEOCHEM, 493(1-3), 29-41.

- Al-Amiery, A. A., et al. (2021). Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemical Parameters of Biginelli Adducts. International Journal of Drug Delivery Technology, 11(2), 350-357.

- Heard, K. W. J. (2016). Computational Characterisation of Organic Molecules for Electronic Applications and an Experimental Study of Cocrystals for Electronic Devices. University of Manchester.

- Baran, P. S. (n.d.). Modern Computational Organic Chemistry. Scripps Research.

- Fincher, J. L., et al. (1966). Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. Corrosion, 22(4), 94-98.

-

PubChem. (n.d.). 4-Bromo-2,6-diethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Bouguerra, S., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Chiang Mai Journal of Science, 49(2), 347-360.

-

ResearchGate. (n.d.). C-13-NMR based evaluation of the electronic and steric interactions in aromatic amines. Retrieved from [Link]

- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.

- Pápai, M., et al. (2012). The influence of substituent effects on spectroscopic properties examined on benzylidene aniline-type imines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 18-24.

- Wang, Y., et al. (2019). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Organic Letters, 21(15), 6038-6042.

-

ResearchGate. (n.d.). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved from [Link]